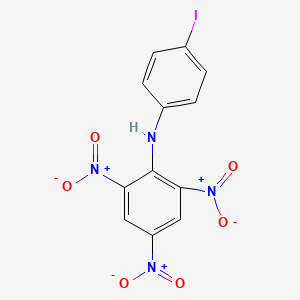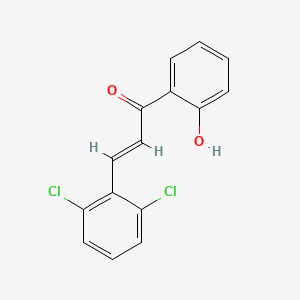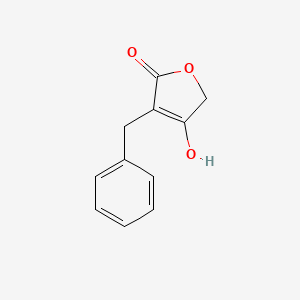
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline: is an organic compound that features both anthracene and azobenzene moieties. This compound is of interest due to its unique structural properties, which combine the photophysical characteristics of anthracene with the photochromic properties of azobenzene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline typically involves a multi-step process:
Formation of the Anthrylmethylene Intermediate: This step involves the reaction of anthracene with a suitable aldehyde to form the anthrylmethylene intermediate.
Diazotization and Coupling: The intermediate is then subjected to diazotization, followed by coupling with aniline to form the final product.
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline has several applications in scientific research:
Chemistry: Used as a probe in photophysical studies due to its unique fluorescence properties.
Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule.
Medicine: Explored for its potential in drug delivery systems, where its photoresponsive properties can be utilized.
Industry: Used in the development of advanced materials, such as photoresponsive polymers and molecular switches.
Mechanism of Action
The mechanism by which N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline exerts its effects is primarily through its photoresponsive properties. The compound can undergo reversible photoisomerization, where exposure to light causes a change in its molecular structure. This property is exploited in various applications, such as molecular switches and sensors.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Shares the photoisomerization property but lacks the anthracene moiety.
Anthracene: Known for its fluorescence but does not have the photochromic properties of azobenzene.
N-(9-anthrylmethylene)aniline: Similar structure but without the azobenzene group.
Uniqueness
N-(9-anthrylmethylene)-4-(phenyldiazenyl)aniline is unique because it combines the properties of both anthracene and azobenzene, making it a versatile compound for various applications in photophysics and material science.
Properties
CAS No. |
202131-14-4 |
|---|---|
Molecular Formula |
C27H19N3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(4-phenyldiazenylphenyl)methanimine |
InChI |
InChI=1S/C27H19N3/c1-2-10-23(11-3-1)29-30-24-16-14-22(15-17-24)28-19-27-25-12-6-4-8-20(25)18-21-9-5-7-13-26(21)27/h1-19H |
InChI Key |
FEHMVYCMCCHJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)


